

# Spectroscopic Validation of 4,4'-Bis(3-aminophenoxy)biphenyl: A Comparative Guide

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## Compound of Interest

Compound Name: 4,4'-Bis(3-aminophenoxy)biphenyl

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This guide provides a detailed comparison of the structural validation of **4,4'-Bis(3-aminophenoxy)biphenyl** and its structural isomer, 4,4'-Bis(4-aminophenoxy)biphenyl, using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers working with these and similar high-performance monomers.

## Introduction

**4,4'-Bis(3-aminophenoxy)biphenyl** is a key monomer in the synthesis of high-performance polymers such as polyimides, valued for their exceptional thermal stability and mechanical properties. The precise substitution pattern of the amine groups on the phenoxy rings is crucial for the final properties of the polymer. Therefore, unambiguous structural confirmation by spectroscopic methods is paramount. This guide presents a side-by-side comparison of the spectroscopic data for **4,4'-Bis(3-aminophenoxy)biphenyl** and its para-substituted isomer, highlighting the key differences for accurate identification.

## Spectroscopic Data Comparison

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FTIR spectral data for **4,4'-Bis(3-aminophenoxy)biphenyl** and 4,4'-Bis(4-aminophenoxy)biphenyl.

Table 1:  $^1\text{H}$  NMR Data (500 MHz, DMSO- $d_6$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
4,4'-Bis(3-aminophenoxy)biphenyl	7.65	d	4H	Biphenyl (ortho to ether)
	7.15	d	4H	Biphenyl (meta to ether)
	7.05	t	2H	Aminophenoxy (H5')
	6.40	dd	2H	Aminophenoxy (H6')
	6.30	t	2H	Aminophenoxy (H2')
	6.25	dd	2H	Aminophenoxy (H4')
	5.25	s	4H	-NH <sub>2</sub>
4,4'-Bis(4-aminophenoxy)biphenyl	7.55	d	4H	Biphenyl (ortho to ether)
	6.95	d	4H	Biphenyl (meta to ether)
	6.80	d	4H	Aminophenoxy (ortho to -O-)
	6.65	d	4H	Aminophenoxy (ortho to -NH <sub>2</sub> )
	5.10	s	4H	-NH <sub>2</sub>

Table 2: <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
4,4'-Bis(3-aminophenoxy)biphenyl	158.0	C-O (Aminophenoxy)
	150.0	C-NH <sub>2</sub>
	138.0	Biphenyl (ipso to ether)
	132.0	Biphenyl (ipso to other ring)
	130.0	Aminophenoxy (C5')
	128.0	Biphenyl (ortho to ether)
	118.0	Biphenyl (meta to ether)
	108.0	Aminophenoxy (C6')
	105.0	Aminophenoxy (C2')
	102.0	Aminophenoxy (C4')
4,4'-Bis(4-aminophenoxy)biphenyl	156.5	C-O (Aminophenoxy)
	148.0	C-NH <sub>2</sub>
	145.0	Biphenyl (ipso to ether)
	135.0	Biphenyl (ipso to other ring)
	127.5	Biphenyl (ortho to ether)
	121.0	Aminophenoxy (ortho to -O-)
	117.0	Biphenyl (meta to ether)
	115.0	Aminophenoxy (ortho to -NH <sub>2</sub> )

Table 3: FTIR Data (KBr Pellet)

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
4,4'-Bis(3-aminophenoxy)biphenyl	3450, 3350	N-H stretching (asymmetric and symmetric)
	3050	Aromatic C-H stretching
	1620	N-H bending
	1580, 1490	Aromatic C=C stretching
	1240	Aryl-O-Aryl stretching (asymmetric)
4,4'-Bis(4-aminophenoxy)biphenyl	870, 780	Aromatic C-H bending (out-of-plane)
	3430, 3330	N-H stretching (asymmetric and symmetric)[1]
	3040	Aromatic C-H stretching
	1610	N-H bending
	1595, 1500	Aromatic C=C stretching
	1230	Aryl-O-Aryl stretching (asymmetric)
	830	Aromatic C-H bending (out-of-plane, p-disubstituted)[1]

Disclaimer: The NMR and FTIR data for **4,4'-Bis(3-aminophenoxy)biphenyl** are simulated based on established principles of spectroscopy and known data for structurally similar compounds, as direct experimental data was not available through the performed searches. The data for 4,4'-Bis(4-aminophenoxy)biphenyl is based on publicly available experimental spectra.

## Experimental Protocols

Synthesis of **4,4'-Bis(3-aminophenoxy)biphenyl**

The synthesis is a two-step process involving the initial formation of a dinitro intermediate followed by its reduction.

#### Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl

In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, 4,4'-biphenol and a molar excess of 1-chloro-3-nitrobenzene are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Anhydrous potassium carbonate is added as a base. The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, filtered, and the filtrate is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized to yield pure 4,4'-Bis(3-nitrophenoxy)biphenyl.

#### Step 2: Reduction to 4,4'-Bis(3-aminophenoxy)biphenyl

The dinitro compound is dissolved in a suitable solvent like ethanol or tetrahydrofuran. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrazine hydrate or under a hydrogen atmosphere in a Parr hydrogenator. The reaction progress is monitored until the dinitro compound is fully consumed. After the reaction, the catalyst is removed by filtration through a bed of celite, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization to afford 4,4'-Bis(3-aminophenoxy)biphenyl as a solid.

#### NMR Spectroscopy

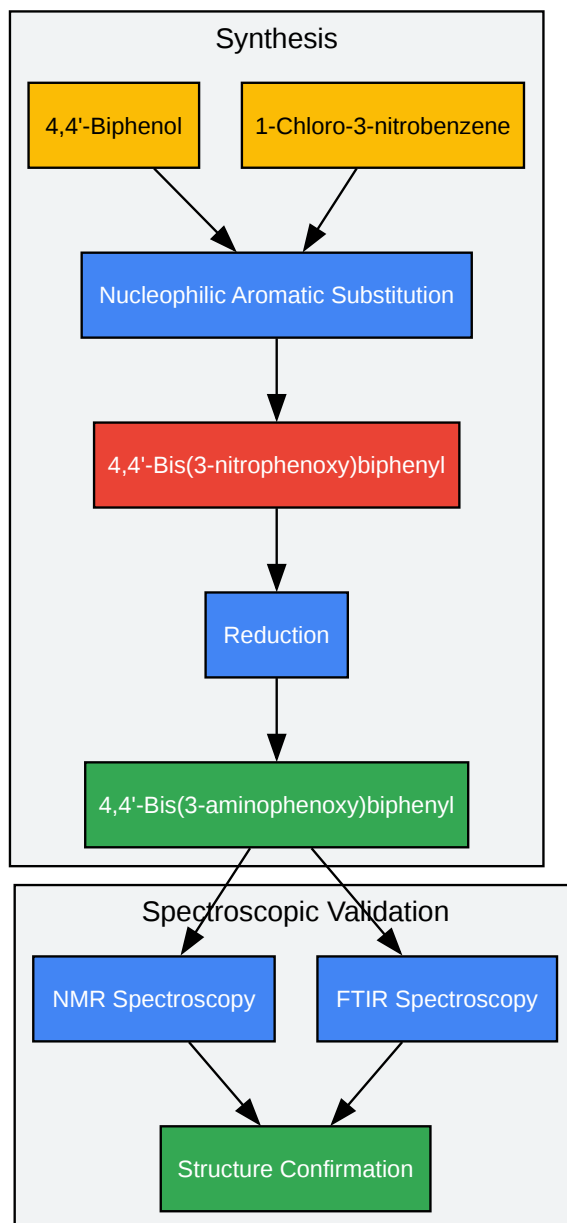
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### FTIR Spectroscopy

FTIR spectra are obtained using a potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr and pressed into a thin pellet. The spectrum is recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

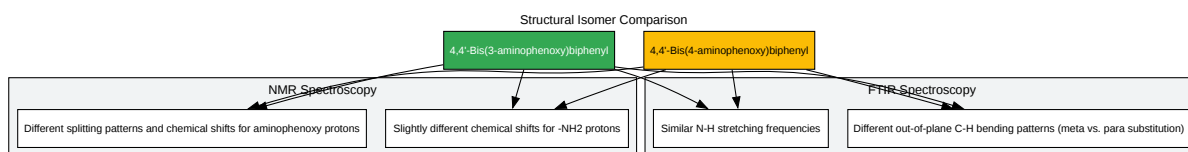
# Visualization of Experimental Workflow and Structural Comparison

Experimental Workflow for the Synthesis and Validation of 4,4'-Bis(3-aminophenoxy)biphenyl



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Caption: Synthesis and validation workflow.



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Caption: Key spectroscopic differences.

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## References

- 1. researchgate.net [researchgate.net]
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